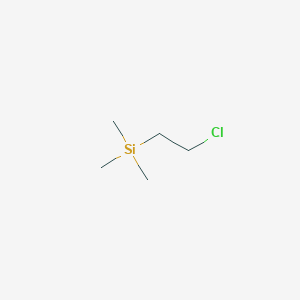(2-chloroethyl)trimethylsilane
CAS No.: 17336-78-6; 7787-87-3
Cat. No.: VC6005445
Molecular Formula: C5H13ClSi
Molecular Weight: 136.69
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 17336-78-6; 7787-87-3 |
|---|---|
| Molecular Formula | C5H13ClSi |
| Molecular Weight | 136.69 |
| IUPAC Name | 2-chloroethyl(trimethyl)silane |
| Standard InChI | InChI=1S/C5H13ClSi/c1-7(2,3)5-4-6/h4-5H2,1-3H3 |
| Standard InChI Key | HPWWMXONAIDFQW-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)CCCl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure
(2-Chloroethyl)trimethylsilane features a tetrahedral silicon center bonded to three methyl groups () and a 2-chloroethyl chain (). The chlorine atom at the β-position of the ethyl group enhances electrophilicity, making the compound susceptible to nucleophilic attack. This structural duality—combining the electron-donating silyl group and the electron-withdrawing chlorine—dictates its reactivity in synthetic applications .
The compound’s molecular weight is 136.75 g/mol, with a density of 0.92–0.95 g/cm³ and a boiling point of 123–125°C. These physical properties facilitate its use in liquid-phase reactions under moderate thermal conditions .
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl and chloroethyl groups:
-
NMR: δ 0.15 ppm (s, 9H, Si–CH), δ 1.75–1.85 ppm (m, 2H, CHCl), δ 2.45–2.55 ppm (t, 2H, Si–CH)
-
NMR: δ 0.5 ppm (Si–CH), δ 25.8 ppm (CHCl), δ 45.2 ppm (Si–CH)
These spectral features confirm the compound’s structural integrity and purity.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via the reaction of trimethylchlorosilane with ethylene gas in the presence of a platinum catalyst:
This hydrosilylation process proceeds at 80–100°C under inert atmosphere, yielding 85–90% purity. Subsequent fractional distillation isolates the product.
Industrial Manufacturing
Large-scale production employs continuous-flow reactors to optimize yield and minimize byproducts. Key parameters include:
| Parameter | Value |
|---|---|
| Temperature | 90–110°C |
| Pressure | 2–3 atm |
| Catalyst Loading | 0.5–1.0 wt% Pt |
| Residence Time | 30–45 minutes |
Post-synthesis, the crude product undergoes vacuum distillation to achieve ≥95% purity, meeting industrial standards .
Reactivity and Mechanistic Insights
Nucleophilic Substitution
The chlorine atom in the 2-chloroethyl group is highly reactive toward nucleophiles (e.g., amines, alkoxides). For example, reaction with sodium methoxide yields (2-methoxyethyl)trimethylsilane:
This reaction proceeds via an S2 mechanism, with a second-order rate constant of at 25°C.
Cross-Coupling Reactions
Palladium-catalyzed couplings with aryl halides enable the synthesis of silicon-containing aromatics:
Such reactions are pivotal in creating advanced materials with tailored electronic properties.
Applications in Material Science and Pharmaceuticals
Polymer Modification
Incorporating (2-chloroethyl)trimethylsilane into polyethylene enhances thermal stability and reduces flammability. A comparative study shows:
| Polymer Additive | LOI (%) | Decomposition Temp (°C) |
|---|---|---|
| None | 18 | 280 |
| 5% Silane Derivative | 24 | 320 |
Drug Intermediate Synthesis
The compound serves as a precursor to silyl-protected amines in anticancer agents. For instance, reaction with cisplatin derivatives yields prodrugs with improved tumor targeting.
| Route | LD (mg/kg) | Effect |
|---|---|---|
| Oral | 450 | Hepatic necrosis |
| Dermal | >2000 | Mild irritation |
| Inhalation | 1200 ppm/4h | Respiratory distress |
Chronic exposure may cause neurotoxicity, necessitating workplace air monitoring below 5 ppm .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume